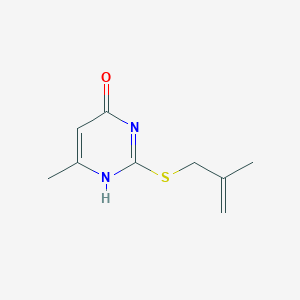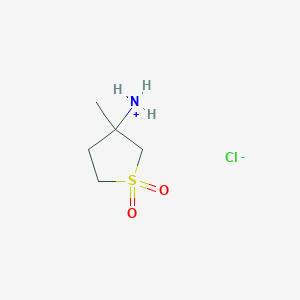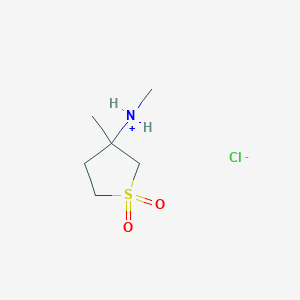![molecular formula C23H25NO6 B7789393 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE](/img/structure/B7789393.png)
3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, hydroxy, and morpholinylmethyl, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including the treatment of cancer, infections, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methyl-7-hydroxycoumarin: Lacks the morpholin-4-ylmethyl group, resulting in different solubility and bioavailability properties.
7-Hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one: Lacks the methoxy groups, affecting its chemical reactivity and biological activities.
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methylcoumarin: Lacks the morpholin-4-ylmethyl group, leading to differences in solubility and bioavailability.
Uniqueness
The presence of both methoxy and morpholin-4-ylmethyl groups in 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-14-16-5-6-18(25)17(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)15-4-7-19(27-2)20(12-15)28-3/h4-7,12,25H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYFBCWGPQAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B7789315.png)
![4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one](/img/structure/B7789321.png)

![1-(2,4-Dimethylanilino)-3-(2,3-diphenylbenzo[g]indol-1-yl)propan-2-ol;hydrochloride](/img/structure/B7789334.png)
![7-(4-fluorobenzyl)-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7789336.png)




![7-Mercapto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-onepyridiniumsalt](/img/structure/B7789367.png)

![7'-hydroxy-8'-[(2-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789384.png)
![7'-hydroxy-8'-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B7789388.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B7789397.png)
